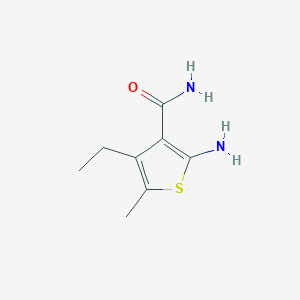

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-5-4(2)12-8(10)6(5)7(9)11/h3,10H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZADYXDHUSEPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360249 | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350996-89-3 | |

| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry and materials science. The document details the well-established Gewald reaction, including a representative experimental protocol, quantitative data from analogous compounds, and a visual representation of the reaction pathway.

Introduction: The Gewald Reaction

The synthesis of 2-aminothiophenes is most effectively achieved through the Gewald three-component reaction.[1][2][3] This versatile and robust one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][3] The reaction is highly valued for its operational simplicity, the accessibility of its starting materials, and its ability to generate a diverse array of polysubstituted thiophenes, which are significant scaffolds in the development of pharmaceuticals and agrochemicals.[1]

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[3] For the synthesis of the target molecule, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, the logical precursors are 2-pentanone, cyanoacetamide, and elemental sulfur.

Synthesis Pathway

The primary pathway for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is the Gewald reaction. The reaction brings together 2-pentanone, cyanoacetamide, and elemental sulfur in a single pot, typically in the presence of an amine catalyst such as morpholine or diethylamine and a protic solvent like ethanol or methanol.

The logical flow of this synthesis is depicted in the diagram below:

Caption: Proposed Gewald reaction pathway for the synthesis of the target compound.

Experimental Protocol

Materials:

-

2-Pentanone

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or Diethylamine)

-

Methanol (or Ethanol)

Procedure:

-

To a stirred mixture of 2-pentanone (0.05 mol), cyanoacetamide (0.05 mol), and elemental sulfur (0.05 mol) in 30 mL of methanol, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40°C.

-

After the addition is complete, continue to stir the reaction mixture at 45°C for approximately 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated product is then collected by filtration and washed with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Quantitative Data for Analogous Compounds

The following table summarizes quantitative data for structurally similar 2-aminothiophene derivatives synthesized via the Gewald reaction. This data is provided for comparative purposes to estimate the expected outcomes for the synthesis of the target compound.

| Compound Name | Starting Ketone | Activated Nitrile | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Acetone | Ethyl cyanoacetate | Diethylamine | Ethanol | 85 | 76-79 | [5] |

| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Cyclohexanone | Methyl cyanoacetate | Morpholine | Methanol | 70-85 | 136-137 | [4] |

| 2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Ethyl acetoacetate | Methyl cyanoacetate | Morpholine | Methanol | 70-85 | 117-119 | [4] |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Acetylacetone | Ethyl cyanoacetate | Diethylamine | Ethanol | 52 | 162-164 | [6] |

Logical Workflow Diagram

The overall workflow for the synthesis and analysis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is outlined in the diagram below.

Caption: A comprehensive workflow from reactant assembly to final product analysis.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, renowned for their diverse biological activities. This technical guide focuses on 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, a specific derivative with potential applications in drug discovery and development. While this compound is not widely documented, this guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and relevant data based on closely related structures.

Chemical Identity and Structure

A definitive CAS number for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide could not be located in publicly available databases at the time of this writing. However, a structural isomer, 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide , is registered under CAS Number 343271-67-0 . The core structure of interest is also present in compounds such as 2-Amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide (CAS Number 588714-51-6 ).

The chemical structure of the title compound is presented below:

Chemical Structure of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Caption: 2D structure of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Experimental Protocols: Synthesis via Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction offers a straightforward approach to the desired thiophene core.[1]

Proposed Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

The synthesis would proceed via the reaction of 2-pentanone (as the ketone component), 2-cyanoacetamide (as the active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.

Reaction Scheme:

Caption: Proposed Gewald reaction for the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a magnetically stirred solution of 2-pentanone (1 equivalent) and 2-cyanoacetamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine, triethylamine, or piperidine (typically 0.1-0.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Data Presentation

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 43088-42-2 | C₈H₁₁NO₂S | 185.25 |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | 57773-41-8 | C₁₀H₁₃NO₃S | 227.28 |

| Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | 4815-38-7 | C₁₄H₁₅NO₂S | 261.34 |

| 2-Amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide | Not Available | C₁₃H₂₀N₂OS | 252.38 |

Signaling Pathways and Logical Relationships

The synthesis of 2-aminothiophenes via the Gewald reaction involves a well-elucidated reaction mechanism. The process begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Gewald Reaction Mechanism Workflow:

Caption: Simplified workflow of the Gewald reaction mechanism.

Conclusion

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide represents a potentially valuable scaffold for the development of novel therapeutic agents and functional materials. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis and further investigation by detailing the robust Gewald reaction protocol. The information on related compounds offers a valuable reference point for predicting the physicochemical properties and potential biological activities of the title compound. Further research into the synthesis and characterization of this and similar derivatives is warranted to fully explore their scientific potential.

References

The Discovery and Enduring Legacy of Substituted Thiophenes: A Technical Guide

Introduction

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its discovery in 1882 as a mere impurity in benzene sparked over a century of research into its unique chemical properties and diverse applications. The structural similarity of the thiophene ring to benzene—a concept known as bioisosterism—has established it as a privileged scaffold in drug discovery. This allows for the nuanced modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides an in-depth exploration of the discovery of thiophene, the historical development of its substitution chemistry, and the foundational synthetic methodologies that first unlocked its vast potential.

The Serendipitous Discovery of Thiophene

The story of thiophene begins with a failed lecture demonstration in 1882 by the German chemist Victor Meyer.[1] A common test for benzene at the time was the "indophenine reaction," where mixing the sample with isatin and concentrated sulfuric acid produced a deep blue color.[1] Meyer was surprised when the test failed to produce the expected color while using benzene he had prepared from the decarboxylation of benzoic acid.[2] He correctly deduced that the reaction was not characteristic of benzene itself, but of an unknown contaminant present in the less pure, coal tar-derived benzene.

This observation launched a meticulous investigation to isolate the responsible substance. Meyer subjected the crude benzene to a series of chemical treatments, leveraging the impurity's higher reactivity towards sulfonation. This allowed for its separation from the less reactive benzene. This pioneering work led to the isolation of a new sulfur-containing compound which he named "thiophene," derived from the Greek words theion (sulfur) and phaino (to appear), alluding to its discovery as a component of illuminating gas.[3]

Experimental Protocol: The Indophenine Test

The qualitative test that led to thiophene's discovery is a classic example of electrophilic aromatic substitution, where the electron-rich thiophene ring reacts with protonated isatin to form a colored dye.

-

Sample Preparation: A small quantity of the benzene sample to be tested is placed in a test tube.

-

Reagent Addition: A crystal of isatin is added to the sample, followed by the careful, dropwise addition of concentrated sulfuric acid.

-

Observation: The mixture is gently agitated. The formation of a deep blue to greenish-blue color signifies the presence of thiophene.[4]

Experimental Protocol: Meyer's Isolation of Thiophene from Benzene

-

Sulfonation: Crude benzene, containing approximately 0.5% thiophene, was vigorously shaken with a small amount of concentrated sulfuric acid. The more nucleophilic thiophene reacts preferentially to form water-soluble thiophenesulfonic acid, leaving the bulk of the benzene unreacted.

-

Separation: The mixture was allowed to settle, and the aqueous layer containing the thiophenesulfonic acid was separated from the organic benzene layer.

-

Hydrolysis (Steam Distillation): The isolated sulfonic acid solution was then subjected to hydrolysis, typically by treatment with superheated steam. This process cleaves the sulfonic acid group, regenerating the volatile thiophene, which co-distills with the steam.

-

Collection and Purification: The distilled thiophene was collected, dried, and further purified by fractional distillation to yield the pure compound.

Early Synthesis of Substituted Thiophenes

Following the isolation of thiophene, a major effort was undertaken by Meyer and his contemporaries to understand its chemistry, which closely mirrored that of benzene. This involved developing methods for electrophilic substitution on the thiophene ring. Concurrently, work began on methods to construct the thiophene ring itself, leading to several named reactions that remain fundamental to heterocyclic chemistry.

Electrophilic Aromatic Substitution

Thiophene is highly susceptible to electrophilic attack, primarily at the C2 position, due to the electron-donating nature of the sulfur atom. Early experiments quickly established protocols for halogenation, nitration, and acylation.

The nitration of thiophene was one of the first substitution reactions studied. A well-documented, optimized procedure from the early 20th century highlights the reactivity of thiophene.

-

Experimental Protocol: Synthesis of 2-Nitrothiophene

-

A solution of 84 g (1.0 mole) of thiophene in 340 cc of acetic anhydride is prepared.

-

A separate solution of 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid is prepared and cooled.

-

Half of the nitric acid solution is placed in a 2-L three-necked flask equipped with a stirrer and cooled to 10°C.

-

The thiophene solution and the remaining nitric acid solution are added simultaneously and slowly from two separatory funnels, maintaining the reaction temperature at 10°C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes and then poured onto 1 kg of crushed ice.

-

The precipitated 2-nitrothiophene is collected by filtration, washed with water, and purified by steam distillation followed by crystallization from petroleum ether.[5]

-

The introduction of an acyl group onto the thiophene ring was achieved via the Friedel-Crafts reaction. Stannic chloride was found to be a superior catalyst to aluminum chloride, which tended to cause polymerization of the thiophene.

-

Experimental Protocol: Synthesis of 2-Acetylthiophene

-

In a 500-cc three-necked flask, 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 cc of dry benzene are combined.[6]

-

The solution is cooled to 0°C, and 52 g (0.2 mole) of stannic chloride is added dropwise with stirring over approximately 40 minutes.[6]

-

The cooling bath is removed, and the mixture is stirred for an additional hour.

-

The resulting complex is hydrolyzed by the slow addition of a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and distilled under reduced pressure to yield 2-acetylthiophene.[6]

-

Foundational Ring Synthesis Methods

The construction of the thiophene ring from acyclic precursors was a significant leap forward, allowing for the synthesis of a wide array of substituted derivatives not easily accessible through direct substitution.

Developed independently by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1]

-

General Protocol: A 1,4-dicarbonyl compound is heated with a sulfurizing agent, often without a solvent or in a high-boiling inert solvent like toluene or xylene. The crude product is then isolated and purified by distillation or crystallization. The reaction proceeds through the conversion of the carbonyls to thiocarbonyls, followed by tautomerization and cyclization with the elimination of water.

The Hinsberg synthesis is the base-catalyzed condensation of an α-dicarbonyl compound (like benzil) with diethyl thiodiglycolate. This reaction yields a 3,4-disubstituted thiophene-2,5-dicarboxylate.

Developed by Hans Fiesselmann, this versatile method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes in the presence of a base.[2] This approach provides access to highly functionalized thiophenes, such as 3-hydroxy-2-thiophenecarboxylates.

Reported by Karl Gewald, this reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base (like morpholine or triethylamine).[7] It is one of the most effective and widely used methods for preparing polysubstituted 2-aminothiophenes, which are valuable building blocks in medicinal chemistry.[7]

Properties of Early Substituted Thiophenes

The initial work by Meyer and his school involved the synthesis and characterization of the first generation of substituted thiophenes. The physical properties of these compounds were crucial for their identification and for establishing the chemical similarities between the thiophene and benzene series.

| Compound Name | Structure | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Thiophene | C₄H₄S | C₄H₄S | 84.14 | 84 |

| 2-Chlorothiophene | C₄H₃ClS | C₄H₃ClS | 118.59 | 128-130 |

| 2-Bromothiophene | C₄H₃BrS | C₄H₃BrS | 163.04 | 149-151 |

| 2-Iodothiophene | C₄H₃IS | C₄H₃IS | 210.04 | 182 |

| 2-Nitrothiophene | C₄H₃NO₂S | C₄H₃NO₂S | 129.14 | 225 |

| 2-Acetylthiophene | C₆H₆OS | C₆H₆OS | 126.18 | 214 |

Note: Physical property data is compiled from modern sources for accuracy and may vary slightly from originally reported values due to differences in measurement techniques and purity.

Conclusion

From its unexpected discovery as a trace impurity in benzene, the field of thiophene chemistry has grown into a major branch of heterocyclic and medicinal chemistry. The foundational work of Victor Meyer not only introduced this important heterocycle but also established the framework for its chemical behavior, demonstrating its aromatic character and high reactivity in electrophilic substitution reactions. The subsequent development of robust ring-synthesis methodologies by pioneers like Paal, Knorr, Hinsberg, and Gewald provided the chemical tools necessary to construct a vast array of substituted thiophenes. These early discoveries laid the essential groundwork for the development of countless thiophene-containing pharmaceuticals, agrochemicals, and advanced materials, a legacy that continues to expand in modern chemical research.

References

- 1. prepchem.com [prepchem.com]

- 2. scribd.com [scribd.com]

- 3. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Iodothiophene 98 3437-95-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Theoretical Yield of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, with a core focus on the principles and calculation of its theoretical yield. This document is intended to serve as a practical resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is a polysubstituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The efficient synthesis of these molecules is crucial for further research and development. The most common and versatile method for synthesizing such compounds is the Gewald multicomponent reaction.[1][2][3] This one-pot synthesis combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4][5][6] Understanding the theoretical yield of this reaction is fundamental for optimizing reaction conditions, assessing efficiency, and scaling up production.

Synthesis via the Gewald Reaction

The synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide proceeds via the Gewald reaction. The specific reactants for this target molecule are 2-pentanone, cyanoacetamide, and elemental sulfur. The overall reaction scheme is depicted below:

Reaction Scheme:

2-Pentanone + Cyanoacetamide + Sulfur → 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

The reaction is typically catalyzed by a base, such as an amine (e.g., triethylamine or morpholine), and is often carried out in a protic solvent like ethanol or methanol.[1][7]

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation. For the Gewald reaction, the stoichiometry of the core reactants is typically 1:1:1.

The workflow for calculating the theoretical yield can be visualized as follows:

Quantitative Data for Synthesis

For the purpose of illustrating the calculation of the theoretical yield, a hypothetical experimental protocol is considered. The molar masses of the reactants and the product are essential for these calculations.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Pentanone | C₅H₁₀O | 86.13[8][9][10] |

| Cyanoacetamide | C₃H₄N₂O | 84.08[11][12][13] |

| Sulfur (atomic) | S | 32.07[14][15][16] |

| 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide | C₈H₁₂N₂OS | 184.26 |

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, adapted from established Gewald reaction procedures.[7][17]

Materials:

-

2-Pentanone

-

Cyanoacetamide

-

Elemental Sulfur

-

Ethanol

-

Triethylamine (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-pentanone (0.1 mol, 8.61 g), cyanoacetamide (0.1 mol, 8.41 g), and elemental sulfur (0.1 mol, 3.21 g) in 100 mL of ethanol.

-

Add triethylamine (0.02 mol, 2.02 g, 2.78 mL) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

Theoretical Yield Calculation: An Example

Based on the hypothetical protocol above, the theoretical yield can be calculated as follows:

| Reactant | Mass (g) | Molar Mass ( g/mol ) | Moles |

| 2-Pentanone | 8.61 | 86.13 | 0.1 |

| Cyanoacetamide | 8.41 | 84.08 | 0.1 |

| Sulfur | 3.21 | 32.07 | 0.1 |

Identifying the Limiting Reactant:

Given the 1:1:1 stoichiometry of the reaction, and since all reactants are provided in equimolar amounts (0.1 mol), there is no single limiting reactant in this idealized scenario. Any of the reactants can be used to calculate the theoretical yield.

Calculating the Theoretical Yield:

-

Moles of product = Moles of limiting reactant = 0.1 mol

-

Theoretical Yield (g) = Moles of product × Molar mass of product

-

Theoretical Yield (g) = 0.1 mol × 184.26 g/mol = 18.43 g

Therefore, the theoretical yield of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide for this hypothetical reaction is 18.43 grams .

Conclusion

This guide has detailed the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via the Gewald reaction and provided a systematic approach to calculating its theoretical yield. A clear understanding of stoichiometry and the identification of the limiting reactant are paramount for accurate theoretical yield determination. The provided data, experimental protocol, and calculation workflow serve as a valuable resource for chemists in optimizing synthetic routes and evaluating reaction efficiency in the pursuit of novel therapeutic agents.

References

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. 2-Pentanone - Wikipedia [en.wikipedia.org]

- 9. 2-Pentanone | C5H10O | CID 7895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nacchemical.com [nacchemical.com]

- 11. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 12. lobachemie.com [lobachemie.com]

- 13. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. homework.study.com [homework.study.com]

- 15. webqc.org [webqc.org]

- 16. Convert Molar mass, Sulfur [convertworld.com]

- 17. asianpubs.org [asianpubs.org]

Potential Biological Activity of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide based on published research on structurally related 2-aminothiophene-3-carboxamide and thieno[2,3-d]pyrimidine analogs. Direct experimental data for the title compound is limited in publicly available literature. The information provided is for research and informational purposes only and should not be considered as an endorsement or validation of any specific biological activity.

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide range of biological activities.[1][2] Derivatives of 2-aminothiophene-3-carboxamide, such as the title compound 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, are of significant interest due to their structural similarity to known pharmacologically active agents. This technical guide provides an in-depth overview of the potential biological activities of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide by examining the extensive research conducted on its close structural analogs. The primary activities reported for this class of compounds are anticancer and antimicrobial.

Synthesis

The synthesis of 2-aminothiophene derivatives, including 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, is commonly achieved through the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[3][4]

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Potential Anticancer Activity

A significant body of research points to the potential of 2-aminothiophene-3-carboxamide derivatives as anticancer agents.[5] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Mechanism of Action: Kinase Inhibition

One of the primary mechanisms of anticancer activity for this class of compounds is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target implicated in tumor angiogenesis.[7]

Caption: Putative mechanism of action via VEGFR-2 inhibition.

Quantitative Data: In Vitro Anticancer Activity of Analogs

The following table summarizes the in vitro anticancer activity of various 2-aminothiophene-3-carboxamide and thieno[2,3-d]pyrimidine analogs against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide | Compound 5 | HepG-2 | 0.59 (as VEGFR-2 inhibitor) | [8][9] |

| Thiophene Carboxamide | Compound 21 | HepG-2 | 1.29 (as VEGFR-2 inhibitor) | [8][9] |

| Thieno[2,3-d]pyrimidine | Derivative II | HCT-116, SW480, SKOV3, U87, SKBR3 | 3.83 - 11.94 | [10] |

| Thieno[2,3-d]pyrimidine | Compound 5a | MDA-MB-435 | -31.02% Growth | [11] |

| Thieno[2,3-d]pyrimidine | Sulfadoxine Derivative | MCF7 | 22.12 | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[13]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

Derivatives of 2-aminothiophene have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[14][15]

Mechanism of Action

The exact antimicrobial mechanisms of action for many 2-aminothiophene derivatives are still under investigation. However, some studies suggest that they may act by inhibiting essential microbial enzymes, such as DNA gyrase, or by disrupting the integrity of the microbial cell membrane.[16]

Quantitative Data: In Vitro Antimicrobial Activity of Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various bacterial and fungal strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene-Isoxazole | LK7 | Staphylococcus aureus | 6.75 | [17] |

| Thiophene-Isoxazole | PUB9 | Pseudomonas aeruginosa | 125 - 250 | [17] |

| Thiophene-Isoxazole | PUB9 | Candida albicans | 125 - 250 | [17] |

| Thiophene Derivative | Compound S1 | Staphylococcus aureus | 0.81 µM/ml | [18] |

| Thiophene Derivative | Compound S4 | Candida albicans | 0.91 µM/ml | [18] |

| Thiophene-2-carboxamide | Compound 7b | Pseudomonas aeruginosa | 86.9% inhibition | [19] |

| Thiophene-2-carboxamide | Compound 7b | Staphylococcus aureus | 83.3% inhibition | [19] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]

-

Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing appropriate growth broth.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Caption: Experimental workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for analogous compounds, some general structure-activity relationships can be inferred, which may guide the future investigation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide:

-

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly influence biological activity. Small alkyl groups at positions 4 and 5, as present in the title compound, are common in active analogs.

-

The 2-Amino Group: The free amino group at the C2 position is often crucial for activity, potentially participating in key hydrogen bonding interactions with biological targets.[20]

-

The 3-Carboxamide Moiety: The carboxamide group at the C3 position is a key feature in many active compounds and can be a site for further derivatization to modulate activity and pharmacokinetic properties.[21]

Conclusion and Future Directions

The extensive research on 2-aminothiophene-3-carboxamide and thieno[2,3-d]pyrimidine derivatives strongly suggests that 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide holds significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. The primary putative mechanism for its anticancer effects is likely through the inhibition of protein kinases such as VEGFR-2, leading to the disruption of tumor angiogenesis. Its potential antimicrobial activity warrants further investigation against a broad panel of pathogenic bacteria and fungi.

Future research should focus on the direct synthesis and biological evaluation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide to confirm these potential activities. Detailed mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies, will be crucial to validate its therapeutic potential. Furthermore, exploration of derivatives of the title compound could lead to the discovery of new chemical entities with improved potency and selectivity.

References

- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sphinxsai.com [sphinxsai.com]

- 15. ijpbs.com [ijpbs.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and its Structural Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, a substituted aminothiophene. Initial database searches indicate that this specific substitution pattern is not widely documented. However, this guide presents comprehensive data on a closely related and more commonly referenced structural isomer, 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide , and other relevant analogues. The information herein covers molecular properties, established synthetic protocols, and the biological significance of this class of compounds.

Molecular Data and Physicochemical Properties

Due to the limited availability of data for the exact requested compound, we present the molecular formula and calculated molecular weight for its structural isomer, 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide. For comparative purposes, data for a related N-substituted analogue is also provided.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide | C₈H₁₂N₂OS | 184.26 |

| 2-Amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamide | C₁₃H₂₀N₂OS | 252.38[1] |

Note: The molecular weight for 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide was calculated based on its deduced molecular formula.

Synthetic Methodologies: The Gewald Reaction

The synthesis of 2-aminothiophene-3-carboxamides is most commonly achieved through the Gewald reaction . This robust and versatile one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol for the Synthesis of 2-Aminothiophene-3-carboxamides:

-

Reaction Setup: A mixture of the appropriate ketone (e.g., 2-pentanone for the synthesis of the 4-ethyl-5-methyl isomer), cyanoacetamide, and elemental sulfur are suspended in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A base, typically a secondary amine like morpholine or diethylamine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a moderately elevated temperature (typically between 45-65°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, often leading to the precipitation of the product. The solid is then collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the desired 2-aminothiophene-3-carboxamide.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and Related Compounds

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-amino-4-ethyl-5-methylthiophene-3-carboxamide based on documented values for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| -NH₂ (Amine) | 5.5 - 7.5 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |

| -CONH₂ (Amide) | 7.0 - 8.0 | Two Broad Singlets | - | Two distinct signals for the two amide protons due to restricted rotation. |

| -CH₂- (Ethyl) | ~2.5 | Quartet | ~7.5 | |

| -CH₃ (Ethyl) | ~1.2 | Triplet | ~7.5 | |

| -CH₃ (Methyl) | ~2.2 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 165 - 170 | |

| C2 (C-NH₂) | 155 - 165 | |

| C5 (C-CH₃) | 130 - 140 | |

| C4 (C-Ethyl) | 120 - 130 | |

| C3 (C-CONH₂) | 105 - 115 | |

| -CH₂- (Ethyl) | 20 - 25 | |

| -CH₃ (Methyl) | 15 - 20 | |

| -CH₃ (Ethyl) | 10 - 15 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong | Two distinct bands are expected. |

| N-H Stretch (Amide) | 3100 - 3400 | Medium | May overlap with amine stretches. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | |

| N-H Bend (Amide II) | 1550 - 1640 | Medium-Strong | |

| C=C Stretch (Thiophene) | 1400 - 1550 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 198 | Molecular Ion |

| [M-NH₂]⁺ | 182 | Loss of the amino group. |

| [M-CONH₂]⁺ | 154 | Loss of the carboxamide group. |

| [M-C₂H₅]⁺ | 169 | Loss of the ethyl group. |

Experimental Protocols

The synthesis of 2-amino-4-ethyl-5-methylthiophene-3-carboxamide would most likely be achieved via the Gewald reaction. This multi-component reaction is a well-established method for the synthesis of 2-aminothiophenes.

Gewald Synthesis of 2-Aminothiophene-3-carboxamides

This reaction involves the condensation of a ketone (in this case, 2-butanone), an activated nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

-

Materials:

-

2-Butanone

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or another suitable base like diethylamine or triethylamine)

-

Ethanol (or another suitable solvent like methanol or DMF)

-

-

Procedure:

-

To a solution of 2-butanone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

To this mixture, add morpholine (0.5 equivalents) dropwise with stirring.

-

The reaction mixture is then typically stirred at room temperature or gently heated (40-50 °C) for several hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Instrumentation for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples would be prepared as KBr pellets or as a thin film.

-

Mass Spectrometry: Mass spectra would be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the Gewald synthesis for 2-aminothiophene-3-carboxamides.

Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamides.

This document serves as a comprehensive guide for researchers interested in the synthesis and characterization of 2-amino-4-ethyl-5-methylthiophene-3-carboxamide. The provided data, based on closely related analogs, offers a strong predictive foundation for experimental work.

In-Vitro Screening of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies applicable to the novel compound 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. While direct experimental data for this specific molecule is not extensively available in current literature, this document outlines established protocols and data presentation formats based on the well-documented activities of structurally related 2-aminothiophene-3-carboxamide derivatives. The 2-aminothiophene scaffold is a recognized "privileged" structure in medicinal chemistry, known for its versatile biological activities.[1] Derivatives of this core structure have demonstrated a wide spectrum of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[2][3]

This guide will equip researchers with the necessary frameworks to design and execute a robust preliminary in-vitro screening cascade for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and its analogues.

General Experimental Workflow

The preliminary in-vitro screening of a novel compound typically follows a logical progression from broad cytotoxicity assays to more specific functional assays based on initial findings. The following diagram illustrates a general workflow.

Caption: General workflow for preliminary in-vitro screening.

Data from Structurally Related Compounds

While data for the specific title compound is pending, the following tables summarize in-vitro screening results for functionally and structurally similar 2-aminothiophene derivatives, providing a benchmark for potential activities.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative 5 | HepG-2 | Cytotoxicity | 0.59 (as VEGFR-2 inhibitor) | [4][5] |

| Derivative 21 | HepG-2 | Cytotoxicity | 1.29 (as VEGFR-2 inhibitor) | [4][5] |

| Series 2b | Hep3B | MTS Assay | 5.46 | [6] |

| Series 2e | Hep3B | MTS Assay | 12.58 | [6] |

| Thienopyrimidine 3 | MCF-7 | Not Specified | 0.045 | [7] |

| Thienopyrimidine 4 | MCF-7 | Not Specified | 0.11 | [7] |

| Azomethine 2b | T47D | Antiproliferative | 2.3 | [8] |

| Azomethine 2k | T47D | Antiproliferative | 7.1 | [8] |

Table 2: Antimicrobial Activity of Thiophene Carboxamide Derivatives

| Compound ID | Bacterial Strain | Activity Metric | Result | Reference |

| Compound 7b | P. aeruginosa | % Inhibition | 86.9% | [9] |

| Compound 7b | S. aureus | % Inhibition | 83.3% | [9] |

| Compound 7b | B. subtilis | % Inhibition | 82.6% | [9] |

| Compound 3b | B. subtilis | % Inhibition | 78.3% | [9] |

| Compound 3b | P. aeruginosa | % Inhibition | 78.3% | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in-vitro assays.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a one-pot multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[1][10]

-

Reactants : A ketone (e.g., 3-pentanone to yield the 4-ethyl-5-methyl substitution), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur are used.[1][10]

-

Catalyst and Solvent : A basic catalyst, such as diethylamine or morpholine, is added to a solvent like ethanol.[10][11]

-

Reaction Conditions : The mixture of the ketone, nitrile, and sulfur is added to the catalyst-solvent mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours.[11]

-

Work-up : The reaction is often quenched with cold water, and the product is extracted with an organic solvent like ethyl acetate.[11]

-

Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-aminothiophene derivative.[10]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding : Cancer cells (e.g., HepG-2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The test compound is dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

-

Formazan Solubilization : The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Inoculum Preparation : A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution : The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

-

Incubation : The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathway Investigation

Based on the observed potent anticancer activity of related thiophene carboxamides as VEGFR-2 inhibitors, a logical next step would be to investigate the compound's effect on the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.[4]

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

This guide provides a foundational framework for the in-vitro evaluation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. The provided protocols and comparative data from related compounds should facilitate a structured and efficient screening process to elucidate the biological potential of this novel chemical entity.

References

- 1. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors | Semantic Scholar [semanticscholar.org]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via the Gewald reaction, a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes.[1][2][3] These compounds are significant intermediates in the synthesis of various dyes, agrochemicals, and pharmacologically active compounds.[4][5]

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] This protocol has been adapted from general procedures for the synthesis of analogous 2-aminothiophenes.

Reaction Scheme

The synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide proceeds as follows:

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Gewald synthesis based on literature for similar 2-aminothiophene derivatives. These parameters can be used as a starting point for the optimization of the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

| Parameter | Value/Range | Reference(s) |

| Reactants | ||

| Carbonyl Compound | 2-Pentanone (1.0 eq) | - |

| Active Methylene | 2-Cyanoacetamide (1.0 eq) | - |

| Sulfur | Elemental Sulfur (S₈) (1.0-1.2 eq) | [6] |

| Catalyst | ||

| Base | Morpholine or Triethylamine or Diethylamine | [6][7][8] |

| Catalyst Loading | 10-20 mol% or used as a solvent/co-solvent | [6][7] |

| Solvent | ||

| Solvent Type | Ethanol, Methanol, or DMF | [7][9] |

| Solvent Volume | 20-30 mL per 10 mmol of carbonyl compound | [6] |

| Reaction Conditions | ||

| Temperature | Room Temperature to 65 °C | [6][10] |

| Reaction Time | 2-3 hours (monitor by TLC) | [7][10] |

| Work-up & Purification | ||

| Product Isolation | Filtration of precipitated product | [7] |

| Purification Method | Recrystallization (e.g., from ethanol) | [6][7] |

Detailed Experimental Protocol

This protocol outlines a general one-pot procedure for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Materials:

-

2-Pentanone (Reagent grade)

-

2-Cyanoacetamide (Reagent grade)

-

Elemental Sulfur (Powder)

-

Morpholine (or Triethylamine)

-

Ethanol (Absolute)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-pentanone (10 mmol, 1.0 eq), 2-cyanoacetamide (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).[6]

-

Solvent and Catalyst Addition: Add absolute ethanol (20-30 mL) to the flask.[6] To this suspension, slowly add the base (e.g., morpholine, 20 mol%) while stirring.[7]

-

Reaction: Heat the reaction mixture to 45-50 °C with continuous stirring.[6][7]

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 2-3 hours.[6][7]

-

Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form. If necessary, the flask can be cooled further in an ice bath to maximize precipitation.[7]

-

Filtration: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.[6]

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood.

-

Elemental sulfur is flammable; avoid open flames.

-

The organic solvents used are flammable and volatile.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Gewald synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Caption: Workflow for the Gewald synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Reaction Mechanism

The generally accepted mechanism for the Gewald reaction proceeds through three main stages.

Caption: The mechanistic pathway of the Gewald reaction.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijpbs.com [ijpbs.com]

Application Notes and Protocols: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide as a versatile building block in organic synthesis, with a particular focus on the preparation of biologically active thieno[2,3-d]pyrimidine derivatives. Detailed experimental protocols and data are provided to facilitate its application in research and drug development.

Introduction

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of various agrochemicals, dyes, and pharmacologically active molecules. The inherent reactivity of the amino and carboxamide functionalities, coupled with the thiophene core, makes it an ideal starting material for the construction of fused heterocyclic systems. A primary application of this building block is in the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of the Building Block: Gewald Reaction

The most common and efficient method for the synthesis of 2-aminothiophenes, including 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Workflow for the Gewald Synthesis:

Caption: Workflow for the Gewald synthesis of the target 2-aminothiophene.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

This protocol is a representative procedure based on the principles of the Gewald reaction for analogous compounds.

-

To a stirred solution of 3-pentanone (0.1 mol) and cyanoacetamide (0.1 mol) in 50 mL of ethanol, add elemental sulfur (0.1 mol).

-

Slowly add morpholine (0.1 mol) as a catalyst to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Application in the Synthesis of Thieno[2,3-d]pyrimidines

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines. The amino group and the adjacent carboxamide moiety can readily undergo cyclization reactions with various one-carbon synthons.

General Synthesis Workflow:

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-Hydroxy-5-ethyl-6-methylthieno[2,3-d]pyrimidine

-

A mixture of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (0.05 mol) and an excess of formamide (50 mL) is heated to reflux (approximately 210 °C) for 8-10 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to afford the pure 4-Hydroxy-5-ethyl-6-methylthieno[2,3-d]pyrimidine.

Biological Activity of Derived Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors have shown significant potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. Notably, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Quantitative Data: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against EGFR and PI3K.

Table 1: EGFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound B1 | EGFRL858R/T790M | 13 | H1975 | |

| Compound 5b | EGFRWT | 37.19 | - | |

| Compound 5b | EGFRT790M | 204.10 | - | |

| Compound 2a | EGFR | - | A549 (IC50 = 13.40 µM) | |

| Compound 4d | EGFR | - | PC3 (IC50 = 14.13 µM) |

Table 2: PI3K Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound | Target | % Inhibition (at 10 µM) | Reference |

| Compound VIb | PI3Kβ | 72% | |

| Compound VIb | PI3Kγ | 84% | |

| Thieno[2,3-d]pyrimidine 6a | PI3K (nanomolar potency) | - |

Signaling Pathways

EGFR Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidines

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation. Thieno[2,3-d]pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.

Caption: EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.

PI3K/AKT Signaling Pathway and Inhibition

The PI3K/AKT pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. PI3K, upon activation by receptor tyrosine kinases, phosphorylates PIP2 to PIP3, which in turn activates AKT. Thieno[2,3-d]pyrimidines can also be designed to inhibit PI3K, thereby blocking this pro-survival pathway.

Application Notes and Protocols: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and its derivatives in medicinal chemistry, with a focus on its potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating compounds with similar structural motifs.

Introduction

2-Aminothiophene-3-carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The title compound, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, belongs to this versatile class of heterocyclic compounds. While specific biological data for this exact molecule is limited in publicly available literature, extensive research on closely related analogs suggests its potential as an inhibitor of key cancer-related targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin. This document outlines the potential therapeutic applications and provides detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Quantitative Biological Activity of Related 2-Aminothiophene-3-carboxamide Derivatives

Table 1: Cytotoxicity of 2-Aminothiophene-3-carboxamide Derivatives against Cancer Cell Lines

| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |

| Compound 1 | 4-(2-(4-Chlorophenyl)aminoacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | HepG-2 (Liver) | 0.59 | [1] |

| Compound 2 | 4-Amino-5-(2-benzylidenehydrazinocarbonyl)-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | HCT-116 (Colon) | 1.29 | [1] |

| Compound 3 | Ethyl 2-(N-(4-chlorobenzyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 (Breast) | 23.2 | |

| Compound 4 | 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene | L1210 (Leukemia) | 0.21 | |

| Compound 4 | 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene | HeLa (Cervical) | 0.20 |

Table 2: VEGFR-2 Kinase Inhibitory Activity of 2-Aminothiophene-3-carboxamide Derivatives

| Compound ID | Derivative Structure | IC50 (µM) | Reference |

| Compound 1 | 4-(2-(4-Chlorophenyl)aminoacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | 0.59 | [1] |

| Compound 2 | 4-Amino-5-(2-benzylidenehydrazinocarbonyl)-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | 1.29 | [1] |

| Compound 5 | A novel thiophene-3-carboxamide derivative | 0.191 | [2] |

Table 3: Tubulin Polymerization Inhibitory Activity of 2-Aminothiophene-3-carboxamide Derivatives

| Compound ID | Derivative Structure | Assay Type | Inhibition | Reference |

| Compound 1 | 4-(2-(4-Chlorophenyl)aminoacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | β-tubulin polymerization | 73% at IC50 | [1] |

| Compound 2 | 4-Amino-5-(2-benzylidenehydrazinocarbonyl)-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | β-tubulin polymerization | 86% at IC50 | [1] |

| Compound 6 | 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophene | Tubulin assembly | IC50 = 1.2 µM | [3] |

Experimental Protocols

Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[4]

Materials:

-

2-Pentanone

-

Cyanoacetamide

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pentanone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

-

To this solution, add elemental sulfur (1 equivalent).

-

Slowly add morpholine (catalytic amount, e.g., 0.2 equivalents) to the stirred mixture.

-

Heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the crude product with cold ethanol and then water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

References

- 1. 2-amino-N-cyclopropyl-4-ethyl-5-methylthiophene-3-carboxamide | C11H16N2OS | CID 4476173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Chiriapkin | Drug development & registration [pharmjournal.ru]

- 3. mdpi.com [mdpi.com]

- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of 2-aminothiophene have been identified as promising selective inhibitors, receptors, and modulators for various therapeutic targets.[2] This application note provides detailed protocols for high-throughput screening (HTS) of a library of novel 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide derivatives.

Given the structural features of this compound class, two primary target families are of high interest: Protein Kinases and G-Protein Coupled Receptors (GPCRs). Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases, making kinase inhibitors a major focus of drug discovery.[3][4] Similarly, GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[5][6][7] Recent studies have specifically highlighted 2-aminothiophene derivatives as potential kinase inhibitors and allosteric modulators of GPCRs.[8][9][10][11]

These protocols outline both a biochemical assay for identifying kinase inhibitors and a cell-based assay for detecting GPCR modulators, providing a comprehensive screening strategy to elucidate the therapeutic potential of this promising compound class.

Data Presentation: Summary of Screening Results

The following tables summarize hypothetical quantitative data from primary screens of a library of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide derivatives against a representative kinase (Src Kinase) and a GPCR (Dopamine D2 Receptor).

Table 1: Biochemical Screen for Src Kinase Inhibition

| Compound ID | Derivative Substitution | Assay Type | IC50 (nM) |

| AEMTC-001 | R = Phenyl | HTRF | 85 |

| AEMTC-002 | R = 4-Chlorophenyl | HTRF | 25 |

| AEMTC-003 | R = 4-Methoxyphenyl | HTRF | 250 |

| AEMTC-004 | R = Pyridin-2-yl | HTRF | 150 |

| AEMTC-005 | R = Cyclohexyl | HTRF | >10,000 |

| Dasatinib (Control) | - | HTRF | 5 |

Table 2: Cell-Based Screen for Dopamine D2 Receptor Modulation

| Compound ID | Derivative Substitution | Assay Type | EC50 (nM) (PAM activity) | % Max Response (vs. Endogenous Ligand) |

| AEMTC-001 | R = Phenyl | Calcium Flux | 550 | 110% |

| AEMTC-002 | R = 4-Chlorophenyl | Calcium Flux | >10,000 | N/A |

| AEMTC-003 | R = 4-Methoxyphenyl | Calcium Flux | 120 | 125% |

| AEMTC-004 | R = Pyridin-2-yl | Calcium Flux | 800 | 105% |

| AEMTC-005 | R = Cyclohexyl | Calcium Flux | 2,500 | 95% |

| Endogenous Ligand | - | Calcium Flux | 10 | 100% |

Experimental Protocols

Protocol 1: High-Throughput Screening for Src Kinase Inhibitors using HTRF Assay

This protocol describes a robust, homogeneous time-resolved fluorescence (HTRF) assay for identifying inhibitors of Src kinase, a non-receptor tyrosine kinase.[3]

1. Materials and Reagents:

-

Kinase Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Enzyme: Recombinant human Src kinase.

-

Substrate: Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

-

ATP Solution: Adenosine 5'-triphosphate prepared in Kinase Buffer.

-

Detection Reagents:

-

Europium cryptate-labeled anti-phosphotyrosine antibody (Donor).

-

Streptavidin-XL665 (Acceptor).

-

-

Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.[3]

-

Test Compounds: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide derivatives dissolved in 100% DMSO.

-

Control Inhibitor: Dasatinib or another known Src inhibitor.

-

Assay Plates: 384-well low-volume white microplates.

2. Experimental Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound, control inhibitor, or DMSO (vehicle control) into the wells of a 384-well assay plate.

-

Enzyme Addition: Add 5 µL of Src kinase solution (e.g., 2X final concentration) in Kinase Buffer to all wells.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution in Kinase Buffer to each well to initiate the kinase reaction. Final concentrations should be optimized, but typical starting points are near the Km for ATP (e.g., 10 µM) and substrate (e.g., 100 nM).

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

-